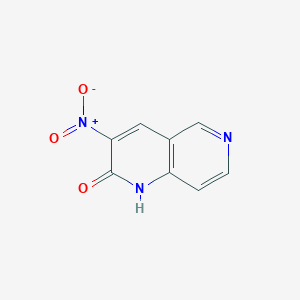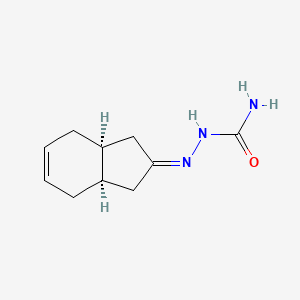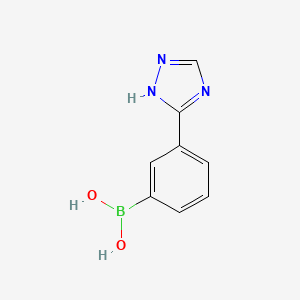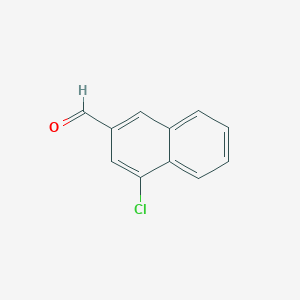
3-Nitro-1,6-naphthyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ニトロ-1,6-ナフチリジン-2(1H)-オン: は、ナフチリジンファミリーに属する複素環式化合物です。この化合物は、ナフチリジン環の3位にニトロ基、2位にケト基を特徴としています。
準備方法
合成経路と反応条件: 3-ニトロ-1,6-ナフチリジン-2(1H)-オンの合成は、一般的に1,6-ナフチリジン-2(1H)-オンのニトロ化を伴います。ニトロ化プロセスは、制御された温度条件下で、濃硝酸と硫酸の混合物を用いて行うことができます。反応は通常、低温で行われ、過剰なニトロ化を防ぎ、目的のニトロ化合物の選択的な生成を確実に行います。
工業生産方法: 工業的な環境では、3-ニトロ-1,6-ナフチリジン-2(1H)-オンの生産は、効率と収率を向上させるために連続フローニトロ化プロセスを含む場合があります。高度な触媒系と最適化された反応条件の使用により、生産プロセスのスケーラビリティとコスト効率をさらに向上させることができます。
化学反応の分析
反応の種類: 3-ニトロ-1,6-ナフチリジン-2(1H)-オンは、次のようなさまざまな化学反応を起こします。
還元: ニトロ基は、触媒(例:炭素上のパラジウム)の存在下での水素ガスまたは塩化スズ(II)などの化学還元剤を使用して、アミノ基に還元できます。
置換: ニトロ基は、求核性芳香族置換反応に関与することができ、そこでアミンまたはチオールなどの他の求核剤に置換されます。
酸化: この化合物は酸化反応を起こすことができ、ケト基はさらに酸化されてカルボン酸または他の酸化誘導体を形成する可能性があります。
一般的な試薬と条件:
還元: 水素ガス、炭素上のパラジウム、塩化スズ(II)。
置換: アミン、チオール、適切な溶媒(例:エタノール、ジメチルホルムアミド)。
酸化: 過マンガン酸カリウム、三酸化クロムなどの酸化剤。
生成される主要な生成物:
還元: 3-アミノ-1,6-ナフチリジン-2(1H)-オン。
置換: 使用される求核剤に応じて、さまざまな置換誘導体。
酸化: カルボン酸または他の酸化誘導体。
科学研究への応用
化学: 3-ニトロ-1,6-ナフチリジン-2(1H)-オンは、より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。
生物学: 生物学的研究では、この化合物は、新しい薬物の設計におけるファーマコフォアとしての可能性について研究されています。生物学的標的に結合する能力は、抗菌剤、抗癌剤、および抗炎症剤の開発のための候補となっています。
医学: この化合物の誘導体は、その治療的可能性について調査されています。研究者たちは、生物学的経路の調節における役割と、さまざまな病気の治療における有効性を調査しています。
工業: 工業分野では、3-ニトロ-1,6-ナフチリジン-2(1H)-オンは、染料、顔料、その他の特殊化学品の製造に使用されます。その化学反応性は、さまざまな工業製品の合成における貴重な中間体となっています。
科学的研究の応用
Chemistry: 3-Nitro-1,6-naphthyridin-2(1H)-one is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, this compound is studied for its potential as a pharmacophore in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of antimicrobial, anticancer, and anti-inflammatory agents.
Medicine: The compound’s derivatives are explored for their therapeutic potential. Researchers investigate its role in modulating biological pathways and its efficacy in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its chemical reactivity makes it a valuable intermediate in the synthesis of various industrial products.
作用機序
3-ニトロ-1,6-ナフチリジン-2(1H)-オンとその誘導体の作用機序には、特定の分子標的との相互作用が含まれます。ニトロ基は、細胞成分と相互作用する反応性中間体を形成するために生物学的還元を受け、さまざまな生物学的効果をもたらす可能性があります。化合物はその特定の構造と官能基に応じて、酵素を阻害したり、受容体の活性を調節したり、核酸の合成を妨げたりする可能性があります。
類似の化合物との比較
類似の化合物:
1,6-ナフチリジン-2(1H)-オン: ニトロ基がないため、特定の化学反応において反応性が低くなります。
3-アミノ-1,6-ナフチリジン-2(1H)-オン: 3-ニトロ-1,6-ナフチリジン-2(1H)-オンの還元によって形成され、化学的性質と生物学的活性は異なります。
3-クロロ-1,6-ナフチリジン-2(1H)-オン: ニトロ基の代わりにクロロ基を含み、反応性と用途が異なります。
独自性: 3-ニトロ-1,6-ナフチリジン-2(1H)-オンは、ナフチリジン環にニトロ基とケト基の両方が存在するため、独特です。官能基のこの組み合わせは、独自の化学反応性と生物学的活性を付与し、さまざまな用途のための汎用性の高い化合物となっています。
類似化合物との比較
1,6-Naphthyridin-2(1H)-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Amino-1,6-naphthyridin-2(1H)-one: Formed by the reduction of 3-Nitro-1,6-naphthyridin-2(1H)-one, with different chemical properties and biological activities.
3-Chloro-1,6-naphthyridin-2(1H)-one: Contains a chloro group instead of a nitro group, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both a nitro group and a keto group on the naphthyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
特性
CAS番号 |
87992-32-3 |
|---|---|
分子式 |
C8H5N3O3 |
分子量 |
191.14 g/mol |
IUPAC名 |
3-nitro-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C8H5N3O3/c12-8-7(11(13)14)3-5-4-9-2-1-6(5)10-8/h1-4H,(H,10,12) |
InChIキー |
BXFGOZYDNYHYJL-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC2=C1NC(=O)C(=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[Chloromethyl(dimethyl)silyl] butanoate](/img/structure/B11904505.png)

![2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11904513.png)

![3-(4-Methylpiperazin-1-yl)-2,5,7-triazabicyclo[4.1.0]hepta-1,3-diene](/img/structure/B11904526.png)



